1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride
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Overview
Description
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride is a biochemical compound with the molecular formula C9H16Cl2N4 and a molecular weight of 251.16 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of piperidine, a heterocyclic amine, and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms.
Preparation Methods
The synthesis of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of toluene as a solvent and the addition of methylamine solution, followed by reduction with sodium borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like toluene and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit protein kinase B (Akt), a key component of intracellular signaling pathways that regulate growth and survival . The binding of this compound to Akt can inhibit its activity, leading to the modulation of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have been shown to have potent and orally bioavailable properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it valuable in various research applications.
Properties
CAS No. |
1185136-14-4 |
---|---|
Molecular Formula |
C9H16Cl2N4 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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